molecular formula C22H21N3O5S2 B279413 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B279413
M. Wt: 471.6 g/mol
InChI Key: XEZKZKYUYOEALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide, also known as DBIBS, is a chemical compound that has been widely studied for its potential applications in scientific research. DBIBS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on specific enzymes and proteins, 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide in laboratory experiments is its specificity. 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has been shown to have a high degree of selectivity for specific enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide is its potential toxicity. 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide. One area of interest is the development of new derivatives of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide that have improved selectivity and reduced toxicity. Another area of interest is the development of new methods for delivering 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide to cancer cells, such as nanoparticles or liposomes. Finally, further studies are needed to fully understand the mechanism of action of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide is a promising compound that has been widely studied for its potential applications in scientific research. Its specificity and ability to inhibit specific enzymes and proteins make it a useful tool for studying their functions. While there are some limitations to its use, such as potential toxicity, 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has the potential to be a valuable tool in the fight against cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 4-methylphenylamine, 2-hydroxyethylamine, and 4-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 1,1-dioxide-1,2-benzisothiazole to form 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide. The yield of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has been shown to have a variety of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer treatment. 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-(2-hydroxyethyl)-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H21N3O5S2/c1-16-6-10-18(11-7-16)25(14-15-26)32(29,30)19-12-8-17(9-13-19)23-22-20-4-2-3-5-21(20)31(27,28)24-22/h2-13,26H,14-15H2,1H3,(H,23,24)

InChI Key

XEZKZKYUYOEALI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)N(CCO)S(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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